![molecular formula C15H15FN4O5S B2532065 N'-[2-(4-氟苯基)-5,5-二氧代-2H,4H,6H-5λ6-噻吩并[3,4-c]吡唑-3-基]-N-(2-羟乙基)乙二酰胺 CAS No. 899989-47-0](/img/structure/B2532065.png)

N'-[2-(4-氟苯基)-5,5-二氧代-2H,4H,6H-5λ6-噻吩并[3,4-c]吡唑-3-基]-N-(2-羟乙基)乙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

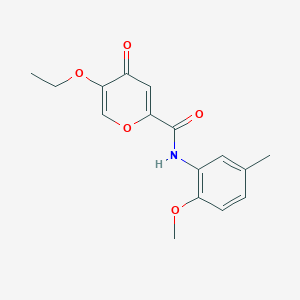

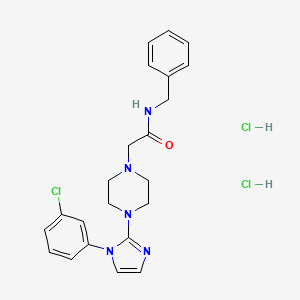

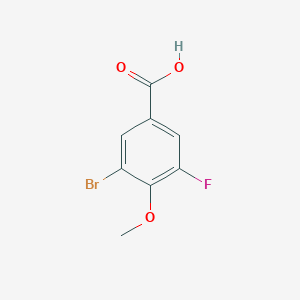

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and biological chemistry. These include a fluorophenyl group, a thieno[3,4-c]pyrazole moiety, and an oxalamide group. Each of these groups can confer specific chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the fluorophenyl group could be introduced via a halogenation reaction, while the thieno[3,4-c]pyrazole moiety might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thieno[3,4-c]pyrazole) and functional groups (fluorophenyl, oxalamide) suggests that it could have interesting electronic and steric properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the fluorine atom on the phenyl ring could be susceptible to nucleophilic aromatic substitution reactions, while the oxalamide group might participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The heterocyclic rings could also influence its stability and reactivity .科学研究应用

药物研究

该化合物是一种氟化分子,在药物研究中具有潜力 . 氟原子可以被引入到许多药物的组成部分——羧酸的分子结构中 . 这一过程可以显著简化和加速这些药物的合成 .

抗利什曼原虫和抗疟疾活性

像这种化合物这样的含吡唑化合物以其多样的药理作用而闻名,包括强大的抗利什曼原虫和抗疟疾活性 . 它们可以通过元素微量分析、红外光谱和核磁共振氢谱等技术进行合成和结构验证 .

吡唑衍生物的合成

该化合物可用于合成吡唑衍生物 . 吡唑在医药和农业等化工行业的各个领域作为通用的骨架占据着重要的地位 .

安全有效的抗利什曼原虫和抗疟疾药物的制备

该化合物可被认为是制备安全有效的抗利什曼原虫和抗疟疾药物的潜在药效基团 .

对羧酸的反应性

该化合物在对羧酸的反应性方面表现出非凡的范围 . 这使得它在化学反应中成为一种多功能的试剂 .

抗神经毒性潜力

未来方向

属性

IUPAC Name |

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGFIEKCNJJCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2531982.png)

![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)

![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)